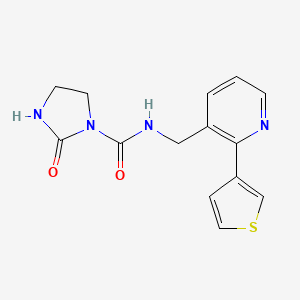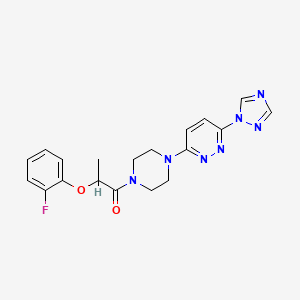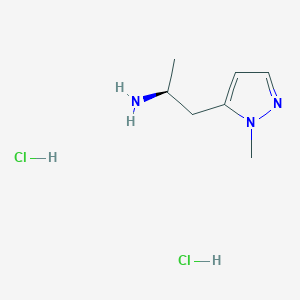![molecular formula C16H16N4OS2 B2991087 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1207025-71-5](/img/structure/B2991087.png)
4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-2-yl compounds and their derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of these compounds involves in silico ADMET prediction and characterization by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . They are synthesized via Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of these compounds is studied through experimental and theoretical methods, revealing the relationship between their molecular structure and photophysical and electrochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Betti reaction .Physical and Chemical Properties Analysis
These compounds have good thermal stability and electrochemical stability . They also exhibit significant photophysical properties .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Research into derivatives of piperazine, which include structures related to 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide, has shown promise in antimicrobial and antitubercular activities. For instance, studies have demonstrated that certain synthesized compounds exhibit significant antimicrobial activity against a variety of test microorganisms. Additionally, some compounds have been identified as new anti-mycobacterial chemotypes with potential anti-tubercular activity demonstrated through in vitro testing against the Mycobacterium tuberculosis H37Rv strain, highlighting their low cytotoxicity and considerable therapeutic index (Pancholia et al., 2016).
Anti-inflammatory and Analgesic Agents
Another area of application for derivatives related to this compound is in the development of anti-inflammatory and analgesic agents. Novel compounds synthesized from related structures have been evaluated for their cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activities and showed promising analgesic and anti-inflammatory activities. This suggests their potential use in treating conditions that involve inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral Activities
Some compounds derived from piperazine, encompassing structures similar to this compound, have also been assessed for their antiviral activities. A study reported that certain derivatives exhibited promising antiviral activities against Tobacco mosaic virus (TMV), suggesting the potential for these compounds to be developed as antiviral agents (Reddy et al., 2013).
Diuretic Activity
Research into the diuretic activity of related compounds has shown that certain N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides exhibit promising diuretic effects in vivo. This highlights the potential application of these compounds in the development of new diuretic agents, which could be beneficial in treating conditions such as hypertension and edema (Yar & Ansari, 2009).
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-15(18-14-6-3-11-22-14)19-7-9-20(10-8-19)16-17-12-4-1-2-5-13(12)23-16/h1-6,11H,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMSJDZUMYAFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)




![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2991020.png)
![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)
